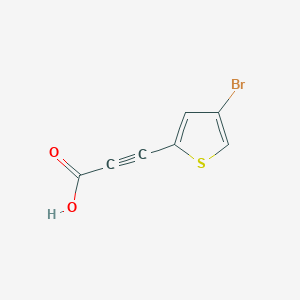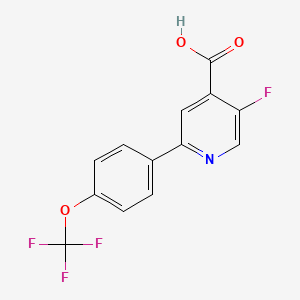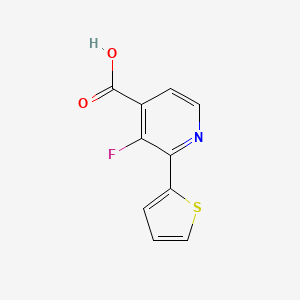
3-(4-Bromothiophen-2-yl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromothiophen-2-yl)propiolic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propiolic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)propiolic acid typically involves the bromination of thiophene followed by coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene with a propiolic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromothiophen-2-yl)propiolic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the acid group.
Solvents: Tetrahydrofuran and dimethylformamide are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while substitution reactions can introduce different functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromothiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromothiophen-2-yl)propiolic acid is primarily related to its ability to participate in various chemical reactions. The bromine atom and the propiolic acid moiety provide reactive sites for substitution and coupling reactions, respectively. These reactions can lead to the formation of new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
4-Bromophenylboronic acid: Contains a boronic acid group instead of a propiolic acid group.
Uniqueness
3-(4-Bromothiophen-2-yl)propiolic acid is unique due to the presence of both a brominated thiophene ring and a propiolic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C7H3BrO2S |
|---|---|
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
3-(4-bromothiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H3BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10) |
InChI-Schlüssel |
YMTOIYVJOGMCIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)

![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)






